Paramenthane hydroperoxide

Description

Properties

Molecular Formula |

C10H21O2- |

|---|---|

Molecular Weight |

173.27 g/mol |

InChI |

InChI=1S/C10H20.H2O2/c1-8(2)10-6-4-9(3)5-7-10;1-2/h8-10H,4-7H2,1-3H3;1-2H/p-1 |

InChI Key |

QUPCNWFFTANZPX-UHFFFAOYSA-M |

Canonical SMILES |

CC1CCC(CC1)C(C)C.O[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Paramenthane hydroperoxide chemical structure and properties

An In-Depth Technical Guide to Para-Menthane Hydroperoxide: Structure, Properties, and Applications

Introduction: Unveiling a Versatile Industrial Workhorse

Para-menthane hydroperoxide (PMHP) is an organic peroxide that holds a significant position in the landscape of industrial chemistry.[1][2] Derived from the refinement of turpentine, this synthetic compound is highly valued for its stability relative to other peroxides and its effectiveness as a free-radical initiator.[1][2] While its primary role is in the polymer industry, its applications extend into fine chemical synthesis, fragrance production, and rubber manufacturing.[2][3][4] This guide offers a detailed exploration of PMHP's chemical structure, core properties, synthesis methodologies, and critical applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Chemical Structure and Nomenclature

Para-menthane hydroperoxide is characterized by a p-menthane backbone—a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively—with an appended hydroperoxide (-OOH) functional group.[1] The precise location of the hydroperoxide group can vary, leading to different isomers. The most common industrial product is a mixture, but the IUPAC name for a prevalent isomer is 2-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane.[5]

It is commonly identified by several CAS Numbers, including 80-47-7 and 26762-92-5, which often refer to the isomeric mixture.[6][7][8]

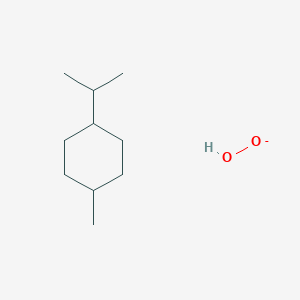

Caption: Chemical structure of a p-menthane hydroperoxide isomer.

Physicochemical and Thermal Properties

PMHP is typically supplied as a colorless to pale yellow, viscous liquid, often in a solution of approximately 50-55% strength with a diluent like isododecane for enhanced stability.[3][5][7][9] Its properties make it a versatile initiator for a range of polymerization temperatures.

Table 1: Key Physicochemical Properties of p-Menthane Hydroperoxide

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [6][7][10] |

| Molecular Weight | 172.27 g/mol | [3][6][7][10] |

| Appearance | Colorless to pale yellow liquid | [3][7][11] |

| Density | 0.910 - 0.96 g/cm³ | [3][11][12][13] |

| Flash Point | ~53°C (127°F) | [3][11][12][14] |

| Solubility | Insoluble in water; soluble in most organic solvents | [3][4][9][12] |

| Theoretical Active Oxygen | 9.28% | [10][15] |

| Self-Accelerating Decomposition Temp. (SADT) | 80°C | [10][15] |

An essential characteristic for a polymerization initiator is its decomposition rate, often expressed as a half-life: the time required for half of the peroxide to decompose at a specific temperature.[16] This data is critical for selecting the appropriate reaction temperature to ensure a controlled initiation rate.

Table 2: Half-Life of p-Menthane Hydroperoxide (in 0.2M Benzene Solution)

| Half-Life | Temperature | Source(s) |

| 10 hours | 128°C | [10] |

| 1 hour | 151°C | [10] |

| 0.1 hour (6 minutes) | 176°C | [10] |

Synthesis and Manufacturing Protocol

The primary industrial synthesis of PMHP involves the aerobic oxidation of p-menthane.[3][17] This process is a free-radical chain reaction that is often catalyzed to improve yield and reaction rate.

Causality of Experimental Choices

-

Starting Material: p-Menthane is used as it provides the requisite carbon skeleton and is readily available from the hydrogenation of terpenes.[18]

-

Oxidizing Agent: Air or oxygen is the most economical and environmentally friendly oxidizing agent for this large-scale industrial process.[17]

-

Catalysis: While the reaction can proceed without a catalyst, metalloporphyrins (e.g., manganese or iron porphyrins) are highly effective catalysts.[3][17] They accelerate the reaction at lower temperatures by stabilizing radical intermediates, which enhances both the yield and the formation rate of PMHP while maintaining high selectivity.[3][17]

-

Temperature Control: The reaction is typically conducted at elevated temperatures (e.g., 120°C) to achieve a practical reaction rate.[3][17] However, precise temperature control is crucial. Excessively high temperatures can lead to the decomposition of the desired hydroperoxide product, reducing the overall yield.[19] Programmed temperature profiles, where the temperature is adjusted during the reaction, can further optimize the yield.[17]

Generalized Laboratory Synthesis Protocol

-

Reactor Setup: A glass reactor equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a temperature controller is charged with p-menthane.

-

Catalyst Introduction: The metalloporphyrin catalyst, such as (p-Cl)TPPMnCl, is added to the p-menthane at a very low concentration (e.g., 0.06 mmol/L).[17]

-

Initiation of Oxidation: The mixture is heated to the target reaction temperature (e.g., 120°C) while a controlled flow of air or oxygen is bubbled through the liquid.[3][17]

-

Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots and analyzing the peroxide content via iodometric titration. This self-validating step ensures the reaction is proceeding as expected and allows for determination of the optimal endpoint.

-

Reaction Termination: Once the desired concentration of PMHP is reached (typically after several hours), the gas flow is stopped, and the reactor is cooled to room temperature.[17]

-

Purification (Industrial): In an industrial setting, the crude product mixture would be transferred to an evaporator to remove unreacted p-menthane, which is then recycled.[18] The concentrated PMHP is then cooled and stored.[18]

Caption: Generalized workflow for the industrial synthesis of PMHP.

Chemical Reactivity and Mechanism of Action

The utility of PMHP stems from the inherent weakness of the oxygen-oxygen single bond in the hydroperoxide group.

Radical Formation

Upon heating, the O-O bond in PMHP undergoes homolytic cleavage to generate two free radicals: a cumyloxy radical and a hydroxyl radical.[1] This thermal decomposition is the fundamental step that allows PMHP to function as an initiator.[1][20]

Caption: Thermal decomposition of PMHP into free radicals.

Role in Emulsion Polymerization

PMHP is a highly effective initiator for emulsion polymerizations, particularly for styrene-butadiene rubber (SBR), acrylonitrile butadiene styrene (ABS), and styrene-acrylonitrile (SAN) copolymers.[3][4][10]

-

Initiation: The free radicals generated from PMHP decomposition attack the double bonds of monomer molecules (e.g., styrene, butadiene), creating a new monomer radical.

-

Propagation: This new radical then reacts with other monomer molecules, rapidly extending the polymer chain.

-

Termination: The growing chains are eventually terminated by various mechanisms, such as combination or disproportionation.

The choice of PMHP is often dictated by its solubility characteristics and the desired reaction temperature, which must align with its half-life profile to maintain a steady concentration of radicals throughout the polymerization process.[20]

Key Applications

The versatile nature of PMHP lends it to a variety of industrial applications.[2]

-

Polymerization Initiator: This is its primary application. It is widely used for the polymerization of styrene, acrylic acid, methacrylic acid, and their copolymers.[3][4][9][10]

-

Cross-linking and Curing Agent: PMHP is used as a cross-linking agent for rubber and elastomers and for curing unsaturated polyester and vinyl ester resins.[3][4][10] This process enhances the mechanical strength and thermal stability of the final materials.

-

Chemical Synthesis: As a strong oxidizing agent, PMHP is employed in specialized organic syntheses, including the production of pharmaceutical intermediates and fragrances.[3][4]

-

Fragrance Industry: It can act as a stabilizing agent, ensuring the longevity and vibrancy of perfumes and other scented products.[2]

Safety, Handling, and Toxicology

PMHP is an organic peroxide and must be handled with strict safety precautions.[3] It is classified as an Organic Peroxide Type D or F, and also carries classifications for being flammable and causing severe skin burns and eye damage.[6][11][21]

Handling and Storage

-

Temperature Control: Store in a cool, dry, well-ventilated place, protected from sunlight.[3][10][14] The storage temperature should not exceed the recommended maximum (e.g., 30-38°C), and it must be kept well below the SADT of 80°C.[10][15] Explosive decomposition is possible above 60°C.[5][19]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[10][14]

-

Incompatible Materials: Avoid contact with strong acids, bases, reducing agents, rust, and heavy metal compounds (especially accelerators and metallic soaps), as these can cause rapid and hazardous decomposition.[10][19][21]

-

Handling: Use non-sparking tools and work in a well-ventilated area.[14] Ground and bond containers during transfer.[14]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a full-face shield.[14][19]

-

Skin Protection: Wear impervious, flame-resistant clothing and chemically resistant gloves (e.g., rubber).[14][19]

-

Respiratory Protection: If vapor concentrations are high or ventilation is inadequate, use an approved respirator for organic vapors.[13][19]

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and flood the affected area with water for at least 15 minutes.[11][19]

-

Eye Contact: Immediately flush eyes with copious amounts of water for several minutes, removing contact lenses if present.[11][14] Seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If respiratory symptoms develop, seek medical attention.[11][14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14][19]

Toxicological Data

Toxicological information indicates that PMHP is harmful if inhaled and can cause severe tissue damage upon contact.[3][11] May cause damage to organs through prolonged or repeated exposure.[21]

References

-

Paramenthane hydroperoxide. (n.d.). Wikipedia. [Link]

-

Para-Menthane Hydroperoxide 26762-92-5. (n.d.). Songyuan Biotech. [Link]

-

p-Menthane Hydroperoxide. (n.d.). Hunan Songyuan Chemical Co., Ltd. [Link]

- The Role and Applications of this compound in Modern Chemistry. (2023). Google Groups.

-

p-Menthane hydroperoxide. (n.d.). PubChem. [Link]

-

p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator. (n.d.). Double Bond Chemical. [Link]

-

Understanding the Function of P-Menthane Hydroperoxide in the Synthesis of Aromatic Substances. (2025). Linxing Pine Chemicals. [Link]

-

P-MENTHANE 8-HYDROPEROXIDE | CAS 80-47-7 26762-92-5. (n.d.). Matrix Fine Chemicals. [Link]

-

P-Menthane Hydroperoxide(PMPH). (n.d.). ZXCHEM. [Link]

-

p-Menthane Hydroperoxide Cas No: 80-47-7;26762-92-5 of China Manufacturer. (n.d.). ZXCHEM. [Link]

-

Safety Data Sheet - this compound. (2019). Famico Trading Limited. [Link]

-

This compound. (n.d.). PubChem. [Link]

- Peroxy esters of p-menthane hydroperoxides. (1963).

-

Preparation of p-menthane hydroperoxide from p-menthane in presence of metalloporphyrins. (2006). ResearchGate. [Link]

- Method for continuously producing p-menthane hydroperoxide by p-menthane and device thereof. (2011).

-

Safety Data Sheet - Menthane, monohydroperoxy derivative. (n.d.). PERGAN. [Link]

-

p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator. (n.d.). ETW International. [Link]

-

Polymerization. (n.d.). PERGAN. [Link]

-

Polymerization of monomers with Organic Peroxide for the High Polymer Industry. (n.d.). PERGAN. [Link]

-

Atomic Scale Mechanisms Controlling the Oxidation of Polyethylene: A First Principles Study. (2020). MDPI. [Link]

Sources

- 1. Home – The Role and Applications of this compound in Modern Chemistry – Eat Sleep DSM Mag [eatsleepdsmmag.com]

- 2. Understanding the Function of P-Menthane Hydroperoxide in the Synthesis of Aromatic Substances - [linxingpinechem.com]

- 3. benchchem.com [benchchem.com]

- 4. p-Menthane Hydroperoxide Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Songyuan biotech|Hunan Songyuan Biotech Co., Ltd. [songyuanbiotech.com]

- 7. Hunan Songyuan Chemical Co., Ltd--p-menthane|p-Menthane Hydroperoxide|Pinane Hydroperoxide [sunyuanchem.com]

- 8. P-MENTHANE 8-HYDROPEROXIDE | CAS 80-47-7 26762-92-5 [matrix-fine-chemicals.com]

- 9. zxchem.com [zxchem.com]

- 10. p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]

- 11. p-Menthane hydroperoxide | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. P-MENTHANE HYDROPEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. echemi.com [echemi.com]

- 15. p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]

- 16. pergan.com [pergan.com]

- 17. researchgate.net [researchgate.net]

- 18. CN101962352B - Method for continuously producing p-menthane hydroperoxide by p-menthane and device thereof - Google Patents [patents.google.com]

- 19. famico.uk [famico.uk]

- 20. pergan.com [pergan.com]

- 21. pergan.com [pergan.com]

Introduction: Bridging Natural Resources with Industrial Chemistry

An In-depth Technical Guide to the Synthesis of p-Menthane Hydroperoxide from Turpentine

p-Menthane hydroperoxide (PMHP) is an organic peroxide of significant industrial value, primarily serving as a highly effective radical initiator for emulsion polymerizations in the production of materials like Styrene-Butadiene Rubber (SBR), acrylonitrile butadiene styrene (ABS), and various acrylic polymers.[1][2][3] Its utility also extends to roles as an oxidizing agent in specialized chemical syntheses and as a cross-linking agent for elastomers.[1][3][4] The synthesis of PMHP is a compelling example of valorizing natural, renewable feedstocks, as its precursor, p-menthane, is readily derived from turpentine.

Turpentine, an oleoresin harvested from living pine trees, is a complex mixture of terpene hydrocarbons.[5][6][7] Its principal components, α-pinene and β-pinene, provide the foundational p-menthane carbon skeleton.[6][8][9] This guide provides a comprehensive technical overview of the transformation of turpentine into p-menthane hydroperoxide, detailing the precursor synthesis, the core oxidation reaction, detailed experimental protocols, and the critical safety procedures required when handling this energetic class of compounds. The narrative is designed for researchers and chemical professionals, focusing on the causality behind experimental choices to ensure a deep, actionable understanding of the process.

Part 1: Precursor Synthesis – The Pathway from Turpentine to p-Menthane

The journey from a raw botanical extract to a refined industrial chemical begins with understanding and transforming the feedstock. The initial step involves converting the unsaturated terpenes in turpentine into the saturated cycloalkane, p-menthane.

The Feedstock: Chemical Composition of Turpentine

Turpentine is not a single chemical but a variable mixture of monoterpenes, with its exact composition depending on the species of pine tree and the processing method (e.g., gum, wood, or sulfate turpentine).[6][7] However, the dominant constituents are isomers of pinene, which are bicyclic monoterpenes ideal for conversion to the p-menthane structure.

| Component | Typical Percentage (%) | Chemical Structure |

| α-Pinene | 40 - 65% | Bicyclic Terpene |

| β-Pinene | 20 - 40% | Bicyclic Terpene |

| 3-Carene | Varies | Bicyclic Terpene |

| Limonene | < 5% | Monocyclic Terpene |

| Camphene | < 5% | Bicyclic Terpene |

| Terpinolene | < 5% | Monocyclic Terpene |

| (Data synthesized from sources[5][6][8][9]) |

The fundamental logic of using turpentine is that these C10 hydrocarbons already contain the 1-isopropyl-4-methylcyclohexane backbone, albeit in an unsaturated and, in the case of pinenes, a strained bicyclic form.

The Transformation: Catalytic Hydrogenation to p-Menthane

To create the stable p-menthane molecule, the double bonds within the terpene structures must be saturated, and the strained cyclobutane ring in the pinenes must be opened. This is achieved through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bonds in the presence of a metal catalyst.

The reaction converts various terpenes into the desired p-menthane (a mixture of cis and trans isomers).[10]

Causality Behind Experimental Choices:

-

Catalyst: Finely divided transition metals such as nickel, palladium, or platinum are used. These metals are selected for their high efficacy in adsorbing both hydrogen gas and the organic substrate onto their surface, lowering the activation energy for the hydrogenation reaction.

-

Temperature and Pressure: The reaction is typically conducted under elevated temperature and pressure to increase the reaction rate and ensure complete saturation of the double bonds.

Part 2: Core Synthesis – Autoxidation of p-Menthane

The central step in the synthesis is the oxidation of the tertiary carbon-hydrogen bond on the isopropyl group of p-menthane. This is a free-radical autoxidation process, where atmospheric oxygen is the oxidizing agent.

The Mechanism: A Free-Radical Chain Reaction

The conversion of p-menthane to PMHP proceeds via a classic free-radical chain reaction, which can be broken down into three stages: initiation, propagation, and termination.[1]

-

Initiation: The reaction is initiated by the formation of a p-menthyl radical. This is the slowest step and the reason why catalysts or initiators are crucial for an industrially viable process. The catalyst, often a transition metal salt, facilitates the abstraction of the tertiary hydrogen atom, which is the most susceptible to removal due to the stability of the resulting tertiary radical.

-

Propagation: The p-menthyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a p-menthylperoxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another p-menthane molecule, forming the desired p-menthane hydroperoxide (ROOH) and a new p-menthyl radical (R•), which continues the chain.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

Critical Experimental Parameters and Their Justification

The efficiency, yield, and safety of the oxidation reaction are highly dependent on several key parameters. Industrial production often involves blowing air through liquid p-menthane in the presence of catalysts.[1]

| Parameter | Typical Range | Impact and Rationale |

| Catalyst | 0.01-0.1% wt. (salts)[11] or ~0.06 mmol/L (porphyrins)[12][13] | Causality: Catalysts like cobalt or manganese acetates, or more advanced metalloporphyrins, are essential to initiate the radical chain reaction at a practical rate and at lower temperatures.[1][11][12][13] They increase the rate of formation of the initial radicals, overcoming the high activation energy of the uncatalyzed reaction. High selectivity is maintained during the reaction.[12][13] |

| Temperature | 80 - 130 °C[11][12] | Causality: Temperature is a critical trade-off. Higher temperatures accelerate the rate of hydroperoxide formation. However, excessive heat can cause the thermolytic decomposition of the PMHP product into undesired by-products (alcohols, ketones) and can pose a significant safety risk. Optimal conditions are often around 120°C for about 5 hours.[1][12][13] |

| Oxidizing Agent | Air or Oxygen-Enriched Air | Causality: Air is the most economical source of oxygen. The flow rate must be carefully controlled to ensure sufficient oxygen supply for the propagation step without creating a flammable or explosive vapor phase. Continuous bubbling also provides agitation. |

| Reaction Time | 1 - 10 hours[14] | Causality: The reaction is monitored over time to maximize the yield of PMHP. As the concentration of PMHP increases, the rate of its decomposition also increases. The reaction is typically stopped when the rate of formation equals the rate of decomposition to achieve the optimal yield. |

Part 3: Experimental Protocol, Monitoring, and Purification

This section outlines a representative laboratory-scale protocol for the synthesis of PMHP, emphasizing the self-validating steps required for process control.

Detailed Step-by-Step Synthesis Protocol

This protocol is illustrative and must be conducted with strict adherence to all safety procedures for handling organic peroxides.

-

Reactor Assembly: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas dispersion tube (sparger) for introducing air. The setup should be placed in a heating mantle connected to a temperature controller. All operations must be performed in a well-ventilated fume hood.

-

Charging the Reactor: Charge the flask with 200 mL of purified p-menthane and the chosen catalyst (e.g., 0.1 g of cobalt (II) acetate).

-

Initiating the Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 120 °C).[12]

-

Oxidation: Once the temperature is stable, begin bubbling a slow, steady stream of compressed air through the sparger into the liquid. The air flow rate should be controlled with a flowmeter.

-

Reaction Monitoring: Maintain the temperature and air flow for the duration of the reaction (e.g., 5-8 hours). Periodically (e.g., every hour), carefully extract a small aliquot of the reaction mixture for analysis to determine the hydroperoxide concentration.

-

Reaction Quench: Once the desired concentration of PMHP is reached (or the concentration plateaus), turn off the heating mantle and the air supply. Allow the mixture to cool to room temperature.

-

Purification: The crude product is a mixture of PMHP, unreacted p-menthane, and oxidation by-products. Purification can be achieved via vacuum distillation or evaporation, where the more volatile p-menthane is removed, leaving the concentrated PMHP.[1][11] PMHP is soluble in alcohols, esters, and hydrocarbons but insoluble in water, a property that can be used in solvent extraction purification schemes.[1]

Analytical Monitoring and Quantification

A self-validating protocol requires robust monitoring. The standard method for quantifying hydroperoxide content is iodometric titration .[1]

-

Principle: The hydroperoxide (ROOH) oxidizes iodide ions (I⁻) from a source like potassium iodide (KI) to iodine (I₂). This reaction is carried out in an acidic solution (e.g., acetic acid/isopropanol). The amount of iodine produced is directly proportional to the amount of hydroperoxide present.

-

Procedure: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is marked by the disappearance of the deep blue starch-iodine complex.

Other advanced analytical methods include Gas Chromatography (GC) after a silylation step to improve thermal stability, or High-Performance Liquid Chromatography (HPLC).[15][16]

Part 4: Mandatory Safety, Handling, and Storage Protocols

Organic peroxides are an exceptionally hazardous class of chemicals. Their utility is derived from their inherent instability, which also makes them dangerous if mishandled.[17][18]

Understanding the Hazards

-

Thermal Instability: The oxygen-oxygen single bond in the hydroperoxide group is weak and can break easily when heated, leading to a self-accelerating, exothermic decomposition that can result in fire or explosion.[17] This is quantified by the Self-Accelerating Decomposition Temperature (SADT) , the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition.[17][19] The product must always be stored well below its SADT.

-

Reactivity and Contamination: Organic peroxides can decompose violently upon contact with contaminants like strong acids, bases, transition metals (rust, copper), and reducing agents.[17][20] Contamination is a primary cause of incidents.

-

Flammability: While PMHP itself has a relatively high flash point (~53°C), its decomposition can release flammable vapors, and it can ignite very easily and burn intensely because it contains both fuel (carbon) and an oxidizer (oxygen) in the same molecule.[1][18][21]

Safe Handling and Personal Protective Equipment (PPE)

All work with organic peroxides must be performed by trained personnel adhering to strict safety protocols.[20]

-

PPE: Always wear appropriate chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[19][20]

-

Work Area: Use the smallest quantity of peroxide necessary for an operation.[20] Ensure the work area is clean, free of contaminants, and equipped with proper ventilation.[18] Use only non-sparking tools.[20]

-

Contamination Prevention: Never return unused peroxide to its original container to avoid the risk of contamination.[20] Use clean, dedicated equipment for handling.

-

Spill Response: In case of a spill, immediately absorb the material with an inert, non-acidic absorbent like vermiculite.[17][20] The contaminated absorbent must then be wetted with water to reduce sensitivity and disposed of as hazardous waste according to local regulations.[20]

Storage and Disposal

-

Storage: Store organic peroxides in their original, approved containers in a cool, dry, well-ventilated area away from direct sunlight and all sources of heat.[17][19] Storage temperature must be strictly controlled and kept below the maximum recommended temperature.[19] They must be segregated from incompatible materials.

-

Disposal: Waste organic peroxides are considered hazardous waste.[21] The common disposal procedure involves diluting the material with an inert organic solvent to reduce the active oxygen content to less than 1% before incineration.[20]

Conclusion

The synthesis of p-menthane hydroperoxide from turpentine is a prime example of sustainable chemistry, upgrading a renewable biomass-derived feedstock into a high-value industrial chemical. The process hinges on a two-step transformation: the complete hydrogenation of unsaturated terpenes to p-menthane, followed by the controlled, catalyst-mediated autoxidation to the target hydroperoxide. Success in this field demands not only a deep understanding of free-radical chemistry and reaction kinetics but also an unwavering commitment to the rigorous safety protocols necessary for handling thermally sensitive and reactive organic peroxides. For researchers and drug development professionals, the principles outlined here—from precursor selection and mechanistic control to purification and safe handling—provide a foundational guide for working with this versatile and powerful class of compounds.

References

-

Safe Handling - European Organic Peroxide Safety Group. [Link]

-

Organic Peroxide Stability: Key Considerations for Safe Handling and Storage - HM Royal. [Link]

-

Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association. [Link]

-

Organic Peroxides Safe Handling Guideline - SLAC National Accelerator Laboratory. [Link]

-

Turpentine - Wikipedia. [Link]

-

Turpentine | Definition, Uses, & Facts - Britannica. [Link]

-

Turpentine - PubChem, National Institutes of Health. [Link]

-

Organic Peroxides in the Workplace - HSI. [Link]

-

The Chemistry of Turpentine Oil: Properties & Industrial Significance - Acme-Hardesty. [Link]

- CN101962352B - Method for continuously producing p-menthane hydroperoxide by p-menthane and device thereof - Google P

-

Preparation of p-menthane hydroperoxide from p-menthane in presence of metalloporphyrins - Hep Journals. [Link]

-

Preparation of p-menthane hydroperoxide from p-menthane in presence of metalloporphyrins | Request PDF - ResearchGate. [Link]

-

Unveiling the Potential of P-Menthane Hydroperoxide: Linxingpinechem's Innovation in Turpentine Chemistry - Linxing Pine Chemicals. [Link]

-

Understanding the Function of P-Menthane Hydroperoxide in the Synthesis of Aromatic Substances - Linxing Pine Chemicals. [Link]

-

P-Menthane Hydroperoxid Wholesale - Linxingpinechem. [Link]

- CN101225067B - Method for preparing hydroperoxidation p-menthane by catalytic air - Google P

-

Epoxidation of Terpenes - MDPI. [Link]

- US3082236A - Peroxy esters of p-menthane hydroperoxides - Google P

-

p-Menthane Hydroperoxide Cas No: 80-47-7;26762-92-5 of China Manufacturer - ZXCHEM. [Link]

-

Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures - PubMed. [Link]

-

Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects - MDPI. [Link]

-

Identification of Organic Hydroperoxides and Peroxy Acids Using Atmospheric Pressure Chemical Ionization – Tandem Mass Spectrometry - AMT. [Link]

-

p-Menthane - Wikipedia. [Link]

-

p-Menthane hydroperoxide | C10H20O2 | CID 6644 - PubChem. [Link]

-

Polymerization - Organische Peroxide - PERGAN. [Link]

-

(PDF) Quantification of Hydroperoxides by Gas Chromatography with Flame Ionisation Detection - ResearchGate. [Link]

-

Synthesis of original polymeric hydroperoxides as innovative oxidizing agents for self-cure dental materials - Polymer Chemistry (RSC Publishing). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]

- 3. p-Menthane Hydroperoxide Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]

- 4. P-Menthane Hydroperoxid Wholesale - Linxingpinechem [linxingpinechem.com]

- 5. Turpentine oil | 8006-64-2 [chemicalbook.com]

- 6. Turpentine - Wikipedia [en.wikipedia.org]

- 7. britannica.com [britannica.com]

- 8. Turpentine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. p-Menthane - Wikipedia [en.wikipedia.org]

- 11. CN101962352B - Method for continuously producing p-menthane hydroperoxide by p-menthane and device thereof - Google Patents [patents.google.com]

- 12. journal.hep.com.cn [journal.hep.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. CN101225067B - Method for preparing hydroperoxidation p-menthane by catalytic air oxidation p-menthane - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. amt.copernicus.org [amt.copernicus.org]

- 17. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]

- 18. hsi.com [hsi.com]

- 19. hmroyal.com [hmroyal.com]

- 20. eopsg.org [eopsg.org]

- 21. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

An In-depth Technical Guide to Paramenthane Hydroperoxide: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of paramenthane hydroperoxide (PMHP), a versatile organic peroxide. Intended for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the core chemical identifiers, physicochemical properties, synthesis methodologies, and critical applications of PMHP. Furthermore, it emphasizes the safety protocols and mechanistic insights essential for its effective and safe utilization in a laboratory and industrial setting.

Introduction to this compound

This compound (PMHP) is an organic peroxide recognized for its utility as a free-radical initiator in polymerization processes.[1][2] Derived from p-menthane, a monoterpene hydrocarbon, its chemical structure features a hydroperoxyl (–OOH) functional group, which is central to its reactivity.[1] Typically supplied as a colorless to pale yellow liquid, often in solutions of approximately 50% strength, PMHP offers a balance of reactivity and thermal stability that makes it a valuable tool in the synthesis of a wide array of polymers and other organic compounds.[1][3] Its synthesis is rooted in the refinement of turpentine, highlighting its connection to natural product chemistry.[4][5]

Chemical Identifiers and Nomenclature

Accurate identification of chemical substances is paramount for regulatory compliance, safety, and reproducibility in research. This compound is known by several identifiers across various databases and regulatory bodies. It is crucial to note that multiple CAS numbers are often associated with this compound, which can be attributed to different isomers or mixtures.

| Identifier Type | Value(s) | Source(s) |

| CAS Number | 80-47-7, 26762-92-5, 39811-34-2 | [4][6][7][8][9] |

| IUPAC Name | 2-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane; 1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane | [3][9] |

| Synonyms | p-Menthane Hydroperoxide, Menthyl hydroperoxide, Permentha H | [3][6][9][10] |

| EC Number | 201-281-4, 247-987-6 | [3][9][11] |

| UN Number | 3109, 3105 | [9][10] |

| Molecular Formula | C₁₀H₂₀O₂ | [3][6][7][8][10][11] |

| InChIKey | XSZYESUNPWGWFQ-UHFFFAOYSA-N | [9] |

| PubChem CID | 6644, 117329 | [3][9][11] |

Physicochemical and Thermal Properties

The utility of PMHP is intrinsically linked to its physical and chemical characteristics. These properties dictate its behavior in various reaction conditions and are critical for process design and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 172.26 g/mol | [4][10] |

| Appearance | Colorless to pale yellow viscous liquid | [1][3][4][7][8] |

| Odor | Distinctive | [3] |

| Solubility | Insoluble in water; soluble in most organic solvents | [4][8][10] |

| Density | 0.91 - 0.96 g/cm³ | [4][12] |

| Flash Point | Approximately 52°C (127°F) | [4][12] |

| Theoretical Active Oxygen | 9.28% | [10] |

| Self-Accelerating Decomposition Temperature (SADT) | 80°C | [10] |

| Half-Life (in 0.2M benzene solution) | 10 hours at 128°C; 1 hour at 151°C; 0.1 hour at 176°C | [10] |

Synthesis of this compound

The industrial production of PMHP is primarily achieved through the autoxidation of p-menthane.[1] This process involves the reaction of p-menthane with molecular oxygen. The synthesis can be significantly enhanced by the use of catalysts, such as metalloporphyrins, which accelerate the reaction rate and improve the yield.[4][13]

Catalytic Oxidation of p-Menthane: A Step-by-Step Protocol

The following protocol outlines a laboratory-scale synthesis of this compound via catalytic oxidation, a method that underscores the principles of free-radical chemistry.

Materials:

-

p-Menthane (1-isopropyl-4-methylcyclohexane)

-

Metalloporphyrin catalyst (e.g., manganese or iron porphyrins)

-

Oxygen or air source with flow control

-

Reaction vessel equipped with a stirrer, condenser, and gas inlet

-

Heating mantle with temperature control

-

Iodometric titration setup for peroxide content analysis

Procedure:

-

Reaction Setup: Charge the reaction vessel with p-menthane.

-

Catalyst Addition: Introduce a catalytic amount of the chosen metalloporphyrin to the p-menthane.

-

Initiation of Reaction: Begin stirring and gently heat the mixture to the desired reaction temperature, typically between 40-60°C for catalyzed reactions at ambient pressure.[4] For uncatalyzed or thermally initiated reactions, higher temperatures around 120°C may be employed.[4]

-

Oxidation: Introduce a controlled flow of air or oxygen into the reaction mixture through the gas inlet. The reaction is an aerobic oxidation.[13]

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture and determine the peroxide content using iodometric titration. This allows for the tracking of reaction progress and optimization of the reaction time.[4]

-

Work-up and Purification: Once the desired peroxide concentration is achieved, cool the reaction mixture. The crude product can be used directly or purified further, depending on the requirements of the subsequent application.

Synthesis Workflow Diagram

Caption: Figure 1: Catalytic Synthesis of this compound.

Applications in Research and Industry

This compound's primary utility lies in its function as a free-radical initiator for emulsion polymerizations.[3][4] Its controlled decomposition to form free radicals is instrumental in the production of various commercially important polymers.

Polymerization Initiator

PMHP is extensively used as an initiator for the polymerization of styrene and its copolymers, such as Styrene-Acrylonitrile (SAN) and Acrylonitrile-Butadiene-Styrene (ABS).[4][10] It is also employed in the polymerization of acrylic acid, methacrylic acid, and in the production of Styrene-Butadiene Rubber (SBR).[4][10] The mechanism of action involves the thermal decomposition of the hydroperoxide bond to generate free radicals, which then initiate the polymerization cascade by reacting with monomer units.[4]

Mechanism of Radical Initiation

The efficacy of PMHP as a polymerization initiator is due to the relatively weak oxygen-oxygen bond in the hydroperoxide group. Upon heating, this bond undergoes homolytic cleavage to produce two radical species: a cumyl-type radical and a hydroxyl radical. These highly reactive radicals then proceed to initiate polymerization.

Caption: Figure 2: Mechanism of Free-Radical Initiation by PMHP.

Other Applications

Beyond its role as a polymerization initiator, PMHP also finds use as:

-

An oxidizing agent in specialized organic syntheses.[4]

-

A cross-linking agent for rubber and elastomers.[4]

-

A component in the production of some fragrances and as a solvent in paints and coatings.[4][5]

Safety, Handling, and Toxicology

This compound is an organic peroxide and, as such, presents significant safety hazards that necessitate stringent handling protocols.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4][12][15]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[12]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][15]

-

Store in a cool, well-ventilated place, protected from sunlight.[4]

-

Ground and bond container and receiving equipment to prevent static discharge.[12]

-

Use appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and protective clothing.[12][15]

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][15]

Conclusion

This compound is a compound of significant industrial and research importance, primarily due to its role as a potent free-radical initiator. A thorough understanding of its chemical identifiers, physicochemical properties, and synthesis is essential for its effective application. The causality behind its utility in polymerization lies in the controlled generation of free radicals upon thermal decomposition. However, its inherent reactivity also necessitates a deep respect for and adherence to stringent safety protocols. This guide serves as a foundational resource for professionals, enabling them to harness the capabilities of this compound while ensuring the highest standards of safety and scientific integrity.

References

- p-Menthane Hydroperoxide (PMHP) - Benchchem. (n.d.).

- p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator. (n.d.).

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

Para-Menthane Hydroperoxide 26762-92-5 - Songyuan biotech. (n.d.). Retrieved from [Link]

-

Hydroperoxide: Properties, Synthesis, and Applications - Sirji. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Famico Trading Limited. (2019, March 4). Retrieved from [Link]

-

Understanding the Function of P-Menthane Hydroperoxide in the Synthesis of Aromatic Substances - Linxing Pine Chemicals. (2025, January 15). Retrieved from [Link]

-

paramenthane 3-hydroperoxide - Wikidata. (2025, November 3). Retrieved from [Link]

-

p-Menthane Hydroperoxide. (n.d.). Retrieved from [Link]

-

p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator - ETW International. (n.d.). Retrieved from [Link]

-

P-Menthane Hydroperoxide(PMPH) | ZXCHEM. (n.d.). Retrieved from [Link]

-

p-Menthane hydroperoxide | C10H20O2 | CID 6644 - PubChem. (n.d.). Retrieved from [Link]

-

This compound | C10H21O2- | CID 86641008 - PubChem. (n.d.). Retrieved from [Link]

- Yang, W., Tao, N., & Guo, C. (2007). Preparation of p-menthane hydroperoxide from p-menthane in presence of metalloporphyrins. Journal of Central South University of Technology, 14(5), 660-665.

- Peroxy esters of p-menthane hydroperoxides. (1963). U.S.

-

The Role and Applications of this compound in Modern Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. Hydroperoxide: Properties, Synthesis, and Applications [sirji.in]

- 2. Home – The Role and Applications of this compound in Modern Chemistry – Eat Sleep DSM Mag [eatsleepdsmmag.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Understanding the Function of P-Menthane Hydroperoxide in the Synthesis of Aromatic Substances - [linxingpinechem.com]

- 6. Songyuan biotech|Hunan Songyuan Biotech Co., Ltd. [songyuanbiotech.com]

- 7. p-Menthane Hydroperoxide [sunyuanbiotech.cn]

- 8. zxchem.com [zxchem.com]

- 9. p-Menthane hydroperoxide | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]

- 11. paramenthane 3-hydroperoxide - Wikidata [wikidata.org]

- 12. famico.uk [famico.uk]

- 13. journal.hep.com.cn [journal.hep.com.cn]

- 14. p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]

- 15. echemi.com [echemi.com]

Thermal decomposition mechanism of paramenthane hydroperoxide

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of p-Menthane Hydroperoxide

Authored by a Senior Application Scientist

Foreword: Understanding the Reactive Nature of p-Menthane Hydroperoxide

p-Menthane hydroperoxide (PMHP) is a pivotal organic peroxide in industrial chemistry, primarily leveraged as a potent radical initiator for emulsion polymerizations. Its applications are extensive, spanning the synthesis of styrene-butadiene rubber (SBR), styrene-acrylonitrile (SAN) copolymers, and various acrylic polymers. The efficacy of PMHP hinges on its controlled thermal decomposition—a process that generates the free radicals necessary to initiate polymerization. However, this same reactivity renders it a significant safety hazard if not handled with expert care. This guide provides a comprehensive exploration of the thermal decomposition mechanism of PMHP, intended for researchers, chemists, and safety professionals who work with this versatile yet hazardous compound. We will delve into the fundamental chemical pathways, influencing factors, and the analytical techniques required to study and control its decomposition.

Compound Profile and Safety Imperatives

Before examining its decomposition, a thorough understanding of PMHP's properties and the associated hazards is non-negotiable. Organic peroxides are functionally defined by the presence of the O-O bond, which is inherently weak and prone to cleavage.

Physicochemical and Safety Data

PMHP is typically supplied as a colorless to pale yellow liquid, often in a solution of approximately 50% strength to improve safety and handling. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | |

| Molecular Weight | 172.27 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Theoretical Active Oxygen | 9.28% | |

| Self-Accelerating Decomposition Temp. (SADT) | 80°C | |

| Flash Point | ~53-127°F (~12-53°C) | |

| Solubility | Insoluble in water; soluble in most organic solvents | |

| UN Number | 3109 (Organic Peroxide Type F, Liquid) |

Core Safety Mandates: Handling and Storage

The SADT of 80°C is a critical parameter; it is the lowest temperature at which self-accelerating decomposition can occur for a substance in its commercial packaging. This underscores the extreme danger of heating PMHP.

Key Handling Protocols:

-

Eliminate Ignition Sources: Keep PMHP away from all sources of heat, sparks, open flames, and static discharge.

-

Avoid Contamination: Do not allow contact with incompatible materials such as acids, bases, reducing agents, and heavy metals (especially copper and manganese salts), which can catalyze violent decomposition.

-

Controlled Environment: Handle only in a well-ventilated area, preferably within a fume hood, using appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and flame-retardant clothing.

-

Storage: Store in original, tightly sealed containers in a cool, dry, well-ventilated area, protected from sunlight. The recommended maximum storage temperature is typically below 38°C.

The Core Mechanism: A Free-Radical Cascade

The thermal decomposition of PMHP is fundamentally a free-radical process initiated by the homolytic cleavage of the weak peroxide bond. This primary event unleashes a cascade of subsequent radical reactions that define the overall mechanism and product distribution.

Initiation: Homolysis of the Peroxide Bond

The process begins when sufficient thermal energy is supplied to break the O-O bond, which has a dissociation energy of approximately 30-50 kcal/mol. This single event generates two highly reactive radical species: a p-menthan-8-yloxy radical and a hydroxyl radical.

Reaction: p-Menthane-OOH → p-Menthane-O• + •OH

This initiation step is the rate-determining step in the uncatalyzed thermal decomposition. The temperature at which this occurs at a useful rate dictates the application window for PMHP as a polymerization initiator, typically between 70-90°C.

Propagation and Product Formation

The primary radicals are exceedingly unstable and immediately engage in further reactions, primarily through hydrogen abstraction or molecular rearrangement (β-scission).

-

p-Menthan-8-yloxy Radical Pathway: This alkoxy radical is central to the formation of the major products. It can undergo β-scission, a process where a C-C bond adjacent to the radical center breaks. This is a common pathway for tertiary alkoxy radicals and leads to the formation of a stable ketone (acetone) and a new carbon-centered radical.

-

Hydroxyl Radical Pathway: The hydroxyl radical is a powerful hydrogen abstractor and will readily react with any available C-H bond, either on another PMHP molecule, a solvent molecule, or a monomer, propagating the radical chain.

The interplay of these pathways leads to a complex mixture of final products. While specific product distribution studies for PMHP are not extensively published, analogy with similar hydroperoxides like 2-pinane hydroperoxide suggests the formation of corresponding alcohols, ketones, and other rearrangement products.

Caption: Uncatalyzed thermal decomposition pathway of PMHP.

Catalyzed Decomposition: The Role of Metal Ions

The decomposition of PMHP can be dramatically accelerated by the presence of transition metal ions, even at trace levels. This is a critical consideration for both industrial applications (where activators are used) and safety (where contamination is a hazard). The mechanism involves a redox cycle, often referred to as a Haber-Weiss-like reaction.

Example with a Metal Ion (Mⁿ⁺):

-

Reduction of Peroxide: R-OOH + Mⁿ⁺ → R-O• + OH⁻ + M⁽ⁿ⁺¹⁾⁺

-

Oxidation of Peroxide: R-OOH + M⁽ⁿ⁺¹⁾⁺ → R-OO• + H⁺ + Mⁿ⁺

This catalytic cycle generates alkoxy (R-O•) and peroxy (R-OO•) radicals at much lower temperatures than thermal homolysis alone, significantly increasing the decomposition rate. This is why materials like copper and manganese must be strictly excluded from PMHP storage and handling. Conversely, this principle is harnessed in redox-activated polymerization systems.

Experimental Methodologies for Characterization

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of PMHP, encompassing kinetics, product identification, and direct radical observation.

Kinetic Analysis via Calorimetry

Differential Scanning Calorimetry (DSC) and adiabatic calorimetry are essential tools for determining the kinetics and thermal hazards of decomposition. They measure the heat flow associated with the decomposition as a function of temperature, allowing for the determination of key parameters.

| Kinetic/Safety Parameter | Description | Typical Value (Analogous Systems) | Source(s) |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | ~110-122 kJ/mol | |

| Onset Temperature (Tₒₙₛₑₜ) | The temperature at which a significant exothermic reaction is first detected. | ~80-148°C (concentration/method dependent) | |

| Heat of Decomposition (ΔH) | The total amount of heat released during the decomposition process. | ~1480 J/g |

-

Sample Preparation: Accurately weigh 1-5 mg of the PMHP solution into a high-pressure DSC pan. The use of high-pressure pans is crucial to contain any volatile products generated during decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Experimental Program:

-

Equilibrate the cell at a sub-ambient temperature (e.g., 0°C).

-

Ramp the temperature at a constant heating rate (e.g., 2, 5, or 10 °C/min) to a final temperature well above the decomposition peak (e.g., 250°C).

-

Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min).

-

-

Data Analysis:

-

Integrate the area under the exothermic peak on the heat flow vs. temperature curve to determine the heat of decomposition (ΔH).

-

Identify the onset temperature (Tₒₙₛₑₜ) using the instrument's software.

-

Employ kinetic modeling software (e.g., ASTM E698 method) using data from multiple heating rates to calculate the activation energy (Ea) and pre-exponential factor (A).

-

Caption: Experimental workflow for kinetic analysis using DSC.

Product Identification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for separating and identifying the volatile products of decomposition.

-

Decomposition: Heat a dilute solution of PMHP in a suitable solvent (e.g., dodecane) in a sealed vial at a controlled temperature (e.g., 130°C) for a set time.

-

Sample Quenching: Rapidly cool the vial in an ice bath to stop the reaction.

-

Injection: Inject a small volume (e.g., 1 µL) of the cooled solution into the GC-MS.

-

Separation: Use a capillary column (e.g., DB-5ms) with a temperature program designed to separate compounds with a range of boiling points.

-

Identification: Identify the separated components by comparing their mass spectra to a reference library (e.g., NIST).

-

Quantification: Use an internal or external standard to quantify the concentration of each identified product.

Radical Detection

Direct detection of the short-lived radical intermediates is challenging but can be achieved using Electron Spin Resonance (ESR) spectroscopy in conjunction with spin trapping agents. A spin trap (e.g., DMPO) reacts with the transient radicals to form a more stable radical adduct that can be detected by ESR, providing definitive proof of the radical mechanism and identifying the specific radicals formed.

Conclusion

The thermal decomposition of p-menthane hydroperoxide is a complex, multi-step free-radical process initiated by the homolytic cleavage of its peroxide bond. The rate of this decomposition is highly sensitive to temperature and can be catalytically accelerated by transition metals. A thorough understanding of this mechanism, supported by robust analytical characterization using techniques like DSC and GC-MS, is essential for its safe handling and effective use as a polymerization initiator. The principles and protocols outlined in this guide provide a framework for researchers and professionals to safely harness the reactivity of this important industrial chemical.

References

- p-Menthane Hydroperoxide (PMHP) - Benchchem.

- P-MENTHANE HYDROPEROXIDE - CAMEO Chemicals - NOAA.

- p-Menthane hydroperoxide (PMHP)

- p-Menthane hydroperoxide SDS, 80-47-7 Safety D

- p-Menthane hydroperoxide | C10H20O2 | CID 6644 - PubChem.

- Paramenthane hydroperoxide - Wikipedia.

- P-Menthane Hydroperoxide (PHM) - Cadenza Chemical.

- Thermolysis of organic peroxides in solution - ResearchG

- Thermal decomposition of 2-pinane hydroperoxide: Kinetics, mechanism and stability studies - IDEAS/RePEc.

- Generation of free radicals from hydrogen peroxide and lipid hydroperoxides in the presence of Cr(III) - PubMed.

- Generation of free radicals from organic hydroperoxide tumor promoters in isolated mouse keratinocytes. Formation of alkyl and alkoxyl radicals from tert-butyl hydroperoxide and cumene hydroperoxide - PubMed.

- Mechanism of Radical Production from the Reaction of Cytochrome c with Organic Hydroperoxides - ResearchG

- THERMAL DECOMPOSITION KINETICS OF CUMENE HYDROPEROXIDE - ResearchG

- (PDF) Thermal Decomposition Kinetics of Cum

An In-depth Technical Guide to the Generation of Free Radicals from p-Menthane Hydroperoxide

Abstract

p-Menthane hydroperoxide (PMHP) is a liquid organic peroxide that serves as a crucial free-radical initiator in numerous industrial and research applications, particularly in polymer chemistry.[1][2] Its utility stems from the controlled decomposition of its hydroperoxyl group (-OOH) to generate highly reactive free radicals. Understanding the mechanisms governing this decomposition is paramount for optimizing reaction kinetics, ensuring safety, and controlling the properties of final products. This technical guide provides an in-depth exploration of the primary pathways of free radical generation from PMHP—thermal and transition metal-catalyzed decomposition. We will examine the underlying chemical principles, present detailed experimental protocols for studying and characterizing these processes, and discuss the industry-standard analytical techniques for radical detection, with a focus on Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction: The Role of PMHP as a Radical Initiator

Free-radical reactions are fundamental to many chemical transformations, most notably in polymerization.[3] The process requires an initiator, a compound that can readily decompose into free radicals, which then propagate a chain reaction.[3][4] p-Menthane hydroperoxide (C₁₀H₂₀O₂) is valued for its balanced performance profile, including its solubility in common organic solvents and a moderate decomposition half-life, making it suitable for processes like the polymerization of styrene, acrylics, and their copolymers.[1][2][5]

The core of PMHP's function lies in the inherent instability of the peroxide bond (O-O), which has a lower bond dissociation energy compared to C-C, C-H, or C-O bonds. Cleavage of this bond, a process known as homolysis, results in the formation of two radical species. The efficiency and rate of this cleavage can be precisely controlled by temperature and the introduction of catalysts.

Key Properties of p-Menthane Hydroperoxide

A thorough understanding of PMHP's physical and chemical properties is essential for its safe and effective use. The Self-Accelerating Decomposition Temperature (SADT) is particularly critical, as it indicates the lowest temperature at which an exothermic decomposition can occur, potentially leading to a thermal runaway.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [6] |

| Molecular Weight | 172.26 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Theoretical Active Oxygen | 9.28% | [5][6] |

| Solubility | Very soluble in most organic solvents; insoluble in water.[2][5][8] | [2][5][8] |

| SADT | 80°C | [5][6] |

| Hazardous Temperature | 75°C | [5][6] |

| Recommended Storage | Max: 30-38°C | [5][6] |

Mechanisms of Free Radical Generation

The generation of radicals from PMHP primarily occurs via two distinct pathways: thermal decomposition and catalyzed decomposition. The choice between these methods depends on the desired reaction temperature and rate of initiation.

Thermal Decomposition: Homolytic Cleavage

When subjected to sufficient thermal energy, the peroxide bond in PMHP undergoes homolytic cleavage, yielding a p-menthane alkoxyl radical and a hydroxyl radical. This process is the basis for its use as a thermal initiator in polymerization.[9]

Reaction: p-CH₃-C₆H₁₀-C(CH₃)₂-OOH → p-CH₃-C₆H₁₀-C(CH₃)₂-O• + •OH

The rate of this decomposition is highly temperature-dependent and is often characterized by the initiator's half-life (t₁/₂), the time required for half of the peroxide quantity to decompose at a given temperature.[10] For instance, PMHP's moderate decomposition half-life at 80°C (approximately 10 hours) makes it suitable for bulk polymerizations.[1]

Caption: Redox cycle for metal-catalyzed PMHP decomposition.

Experimental Protocols for Radical Generation & Detection

Scientific integrity demands that any described protocol be self-validating. The following workflows are designed to not only generate radicals from PMHP but also to definitively detect and characterize them, providing a closed-loop, verifiable system.

Core Technique: Electron Paramagnetic Resonance (EPR) Spectroscopy

Direct detection of the primary radicals generated from PMHP is often impossible due to their extremely short lifetimes. [11]EPR spectroscopy (also known as Electron Spin Resonance, ESR) is the "gold standard" for detecting and characterizing free radicals. [12][13]To overcome the issue of radical instability, a technique called spin trapping is employed. [11][14] The Principle of Spin Trapping: A "spin trap" molecule, typically a nitrone or nitroso compound like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), is added to the reaction. [14]The short-lived radical reacts with the spin trap to form a much more stable nitroxide radical adduct, which can be easily detected and quantified by EPR. The resulting EPR spectrum's hyperfine splitting pattern is characteristic of the trapped radical, allowing for its identification. [14][15][16]

Protocol: Metal-Catalyzed Radical Generation and EPR Detection

This protocol describes the generation of radicals from PMHP at room temperature using an iron catalyst and their subsequent detection using EPR with DMPO as the spin trap.

Materials:

-

p-Menthane hydroperoxide (PMHP) solution (e.g., 1 M in a compatible solvent like acetonitrile)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) spin trap

-

High-purity solvent (e.g., deionized water or phosphate buffer, pH 7.4)

-

EPR spectrometer and associated consumables (capillary tubes, tube holder)

Step-by-Step Methodology:

-

Reagent Preparation (Causality):

-

Prepare a fresh 10 mM FeSO₄ solution in the chosen solvent. Rationale: Fresh preparation is critical as Fe(II) can oxidize to Fe(III) in the presence of air, reducing its initiating activity.

-

Prepare a 1 M DMPO stock solution in the same solvent. Rationale: A high concentration of the spin trap is used to ensure efficient trapping of the transient radicals before they can react elsewhere. [17]2. Reaction Mixture Assembly:

-

In a clean microcentrifuge tube, add the components in the following order:

-

150 µL of solvent (buffer)

-

20 µL of 1 M DMPO (final concentration: ~100 mM)

-

20 µL of 100 mM PMHP (final concentration: ~10 mM)

-

-

Vortex the mixture gently.

-

-

Initiation of Radical Generation:

-

To initiate the reaction, add 20 µL of 10 mM FeSO₄ (final concentration: ~1 mM). [11] * Immediately vortex the solution again. Rationale: The reaction starts instantly upon the addition of the iron catalyst. Rapid mixing ensures a homogeneous distribution of reactants.

-

-

Sample Loading for EPR:

-

Quickly draw the reaction mixture into a glass capillary tube.

-

Seal both ends of the capillary with clay or a suitable sealant.

-

Place the capillary inside a standard quartz EPR tube.

-

-

EPR Spectrometer Measurement:

-

Immediately place the EPR tube into the spectrometer's resonant cavity.

-

Acquire the EPR spectrum. Typical instrument settings for detecting DMPO adducts are:

-

Center Field: ~3500 G

-

Sweep Width: 100 G

-

Microwave Power: 20 mW

-

Modulation Amplitude: 1 G

-

Time Constant: ~80 ms

-

Sweep Time: ~60 s

-

-

-

Data Analysis and Validation:

-

The resulting spectrum should be a superposition of the signals from different radical adducts.

-

Compare the observed hyperfine coupling constants (aN and aH) to known literature values to identify the trapped radicals (e.g., alkoxyl vs. alkyl radicals). [18] * Control Experiment (Trustworthiness): Repeat the entire experiment but omit the PMHP or the FeSO₄. No significant radical adduct signal should be detected, confirming that the observed radicals are products of the catalyzed decomposition of PMHP.

-

Caption: Experimental workflow for EPR spin trapping analysis.

Summary and Outlook

The generation of free radicals from p-menthane hydroperoxide is a well-defined process that can be initiated through either thermal energy or transition metal catalysis. The choice of initiation method provides researchers and engineers with the flexibility to control reaction rates and temperatures to suit specific applications, from polymer synthesis to organic chemistry. [2]The combination of controlled radical generation with the robust analytical power of EPR spin trapping provides a reliable framework for studying these highly reactive species. This guide has outlined the core principles and provided a validated, step-by-step protocol to empower researchers in the fields of materials science and drug development to harness and investigate the radical-generating capabilities of PMHP with confidence and scientific rigor.

References

- p-Menthane Hydroperoxide (PMHP) - Benchchem. Source: Benchchem.

- Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed. Source: PubMed.

- Applications of Electron Spin Resonance Spectrometry for Reactive Oxygen Species and Reactive Nitrogen Species Research - PMC - NIH. Source: National Institutes of Health.

- Electron paramagnetic resonance - Wikipedia. Source: Wikipedia.

- p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator. Source: GEO Specialty Chemicals.

- Electron Spin Resonance for ROS Detection - MASI Longevity Science. Source: MASI Longevity Science.

- Detection of Free Radicals by EPR/ESR Spectroscopy - ResearchGate. Source: ResearchGate.

- p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator - ETW International. Source: ETW International.

- Hydroperoxide: Properties, Synthesis, and Applications - Sirji. Source: Sirji.

- Spin traps inhibit formation of hydrogen peroxide via the dismutation of superoxide: implications for spin trapping the hydroxyl free radical - PubMed. Source: PubMed.

- THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - University of Iowa. Source: University of Iowa.

- Spin trapping - Wikipedia. Source: Wikipedia.

- P-MENTHANE HYDROPEROXIDE - CAMEO Chemicals - NOAA. Source: NOAA.

- Polymerization - Organische Peroxide - PERGAN. Source: PERGAN.

- Preparation of p -menthane hydroperoxide from p -menthane in presence of metalloporphyrins | Request PDF - ResearchGate. Source: ResearchGate.

- p-Menthane hydroperoxide | C10H20O2 | CID 6644 - PubChem. Source: PubChem.

- Generation of free radicals from organic hydroperoxide tumor promoters in isolated mouse keratinocytes. Formation of alkyl and alkoxyl radicals from tert-butyl hydroperoxide and cumene hydroperoxide - PubMed. Source: PubMed.

- Iron(II)/hydroperoxide (Fenton reagent)-induced activation of dioxygen for (A) the direct ketonization of methylenic carbon and (B) the dioxygenation of cis-stilbene - PubMed. Source: PubMed.

- (PDF) Reactions between hydroperoxides and Fe2+ to investigate redox processes in biological objects: A kinetics study - ResearchGate. Source: ResearchGate.

- p-Menthane Hydroperoxide Cas No: 80-47-7;26762-92-5 of China Manufacturer - ZXCHEM. Source: ZXCHEM.

- THE THERMAL DECOMPOSITION OF METHYL HYDROPEROXIDE - Canadian Science Publishing. Source: Canadian Science Publishing.

- Current Use of Fenton Reaction in Drugs and Food - MDPI. Source: MDPI.

- Molecular Radical Chain Initiators for Ambient- to Low-Temperature Applications - PubMed. Source: PubMed.

- What Are Common Initiators For Free-Radical Polymerization? - Chemistry For Everyone. Source: YouTube.

- pH-Dependent reactivity of oxidants formed by iron and copper-catalyzed decomposition of hydrogen peroxide - PubMed. Source: PubMed.

Sources

- 1. Hydroperoxide: Properties, Synthesis, and Applications [sirji.in]

- 2. p-Menthane Hydroperoxide Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Molecular Radical Chain Initiators for Ambient- to Low-Temperature Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]

- 6. p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]

- 7. p-Menthane hydroperoxide | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. P-MENTHANE HYDROPEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pergan.com [pergan.com]

- 11. researchgate.net [researchgate.net]

- 12. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masi.eu [masi.eu]

- 14. Spin trapping - Wikipedia [en.wikipedia.org]

- 15. Applications of Electron Spin Resonance Spectrometry for Reactive Oxygen Species and Reactive Nitrogen Species Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 17. Spin traps inhibit formation of hydrogen peroxide via the dismutation of superoxide: implications for spin trapping the hydroxyl free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Generation of free radicals from organic hydroperoxide tumor promoters in isolated mouse keratinocytes. Formation of alkyl and alkoxyl radicals from tert-butyl hydroperoxide and cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Paramenthane Hydroperoxide (PMHP) for Scientific Professionals

Executive Summary: Paramenthane hydroperoxide (PMHP), a liquid organic peroxide derived from the terpene p-menthane, serves as a critical intermediate and initiator in numerous industrial and research applications.[1] Its utility is primarily centered on its capacity to generate free radicals upon thermal decomposition, a property that makes it an effective initiator for emulsion polymerizations.[2] This guide provides a comprehensive overview of PMHP, detailing its core molecular and physicochemical properties, synthesis methodologies, key applications, and rigorous safety protocols. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective and safe utilization.

Core Molecular and Physicochemical Properties

This compound, also known as p-Menthane hydroperoxide, is an organic compound with a distinctive odor.[3] It is most commonly supplied as a light yellow liquid solution, typically at about 50% strength.[2][3]

Molecular Formula: C₁₀H₂₀O₂[4][5][6][7]

Molecular Weight: 172.27 g/mol [2][5][6]

The structural foundation of PMHP is the p-menthane skeleton, a saturated monocyclic monoterpene, which imparts notable solubility in organic solvents while rendering it insoluble in water.[2][8] This solubility profile is a key determinant in its application, particularly in bulk polymerization processes.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane | [3] |

| Synonyms | p-Menthane hydroperoxide (PMHP) | [4][5] |

| CAS Number | 80-47-7; 26762-92-5 | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [2][3][6][7] |

| Density | 0.910 - 0.925 g/cm³ at 20°C | [7][8] |

| Flash Point | ~53°C (127°F) | [7][8][9] |

| Solubility | Very soluble in most organic solvents; Insoluble in water | [2][4][8] |

| Self-Accelerating Decomposition Temp. (SADT) | 80°C | [4] |

| Theoretical Active Oxygen Content | 9.28% | [4] |

Synthesis and Mechanism of Action

The industrial synthesis of PMHP is a well-established process rooted in terpene chemistry, often beginning with turpentine as a raw material source.[9][10][11] The core reaction is the aerobic oxidation of p-menthane.

Causality of Synthesis Choices

The direct, non-catalyzed oxidation of p-menthane is impractically slow for industrial production. The introduction of specific catalysts, particularly metalloporphyrins, dramatically accelerates the reaction rate and increases the yield of PMHP while maintaining high selectivity.[12][13] These catalysts function by stabilizing intermediate radicals, thereby lowering the activation energy of the propagation steps.[2] The choice of temperature represents a critical balance; it must be high enough to facilitate radical formation but remain safely below the self-accelerating decomposition temperature to prevent runaway reactions.

Experimental Protocol: Catalytic Oxidation of p-Menthane

This protocol describes a laboratory-scale synthesis of PMHP.

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube for air/oxygen, and a thermometer. The flask is charged with p-menthane.

-

Catalyst Introduction: A catalytic amount (e.g., 0.06 mmol/L) of a metalloporphyrin catalyst, such as (p-Cl)TPPMnCl, is added to the p-menthane.[12]

-

Reaction Initiation: A controlled flow of air (e.g., 600 mL/min) is bubbled through the solution while stirring.[12] The mixture is heated to the target reaction temperature, typically between 110°C and 120°C.[2][12]

-

Process Monitoring (Self-Validation): The progress of the reaction is monitored by periodically taking aliquots and determining the peroxide content via iodometric titration.[2] This step is crucial for ensuring optimal yield and preventing the accumulation of dangerously high concentrations of peroxide.

-

Reaction Termination: Once the desired peroxide concentration is reached (typically after 4-8 hours), the heating and air flow are stopped, and the mixture is allowed to cool to room temperature.[12]

-

Purification: The crude product can be used directly or purified by washing with an aqueous solution to remove the catalyst, followed by vacuum distillation if a higher purity is required.

Visualization of Synthesis Workflow

Caption: Workflow for the catalytic synthesis of PMHP.

Mechanism of Action: Free Radical Generation

The utility of PMHP stems from the relative weakness of the oxygen-oxygen bond in the hydroperoxide group (–OOH). Upon heating, this bond undergoes homolytic cleavage, generating two free radicals. These highly reactive species can then initiate polymerization by reacting with monomer units, starting a chain reaction that leads to the formation of a polymer.[1][2] This mechanism is fundamental to its role in producing a wide range of polymers and resins.[10]

Applications in Research and Drug Development

While PMHP's primary industrial use is in polymer manufacturing, its properties as a controlled oxidizing agent are relevant to researchers and drug development professionals.

-

Polymerization Initiator: PMHP is extensively used as a radical initiator for the emulsion polymerization of monomers like styrene, acrylics, and methacrylics.[2][4] This is critical for producing materials such as Styrene-Butadiene Rubber (SBR), Acrylonitrile Butadiene Styrene (ABS), and various resins.[2]

-

Oxidizing Agent: In specialized chemical synthesis, PMHP can serve as an oxidizing agent. Its solubility in organic media allows it to be used in non-aqueous systems for the selective oxidation of substrates, a process that can be valuable in the multi-step synthesis of complex molecules, including pharmaceutical intermediates.[2]

-

Cross-linking and Curing: It acts as a cross-linking agent for rubber and elastomers and a curing agent for unsaturated polyester resins, enhancing their material properties.[4][9]

-

Fine Chemical Synthesis: PMHP is a precursor or reagent in the fragrance industry and in the production of other organic peroxides.[2][9][10]

Safety, Handling, and Storage Protocols

PMHP is an organic peroxide and must be handled with extreme care due to its significant hazards. It is a strong oxidizing agent, flammable, and can cause severe skin burns and eye damage.[2][3] Critically, it may undergo explosive decomposition if heated or contaminated.[2][3]

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a full-face shield, standard industrial-type rubber gloves, and a rubber apron, especially when handling larger quantities.[14][15]

-

Ventilation: All handling must be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2][14]

-

Ignition Source Control: Eliminate all ignition sources from the immediate area. This includes no smoking, flares, sparks, or open flames. Use only non-sparking tools and explosion-proof equipment.[8][14]

-

Storage: Store PMHP in its original, tightly closed container in a cool, dry, and well-ventilated location, protected from direct sunlight.[9][14] Storage temperatures should not exceed 35-38°C.[4][14] Store away from incompatible materials, especially strong acids, bases, and combustible materials.[14]

-

Peroxide Testing: For opened containers, it is good practice to test for peroxide formation every 3-6 months using peroxide test strips or titration methods.[2] Label containers with dates of receipt and opening.

-

Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[14]

Visualization of Emergency Spill Response